molecular formula C21H23ClN2O5S2 B3015014 Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1049969-17-6

Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3015014
CAS No.: 1049969-17-6
M. Wt: 482.99
InChI Key: QMGDVORHMOFBCL-UHFFFAOYSA-N
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Description

Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a fused tetrahydrobenzo[b]thiophene core, a pyrrolidine-2-carboxamide moiety modified with a 4-chlorophenylsulfonyl group, and a methyl ester functionality.

Properties

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S2/c1-29-21(26)18-15-5-2-3-7-17(15)30-20(18)23-19(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h8-11,16H,2-7,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGDVORHMOFBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activity has been studied in various contexts, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in different biological models, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to a class of benzo[b]thiophene derivatives characterized by a pyrrolidine moiety and a sulfonamide group. The presence of these functional groups suggests a multifaceted mechanism of action, which may involve interactions with various biological targets.

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that the compound exhibits significant cytotoxicity. For example:

  • MCF-7 Cells : Induced apoptosis and necrosis were observed with a substantial reduction in cell viability .
  • HepG-2 Cells : Similar cytotoxic effects were noted in liver cancer models, indicating broad-spectrum antitumor activity.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Tumor Xenograft Models : In vivo studies indicated that treatment with the compound led to reduced tumor growth rates and improved survival outcomes compared to untreated controls .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzo[b]thiophene scaffold and the pyrrolidine ring can significantly influence biological activity. For instance:

  • Substituent Variations : Alterations in the 4-chlorophenyl group or variations in the sulfonamide moiety can enhance or diminish activity against specific targets.
Structural FeatureModificationEffect on Activity
4-Chlorophenyl GroupSubstitution with other halogensMay enhance cytotoxicity
Pyrrolidine RingAltering substituentsAffects binding affinity to targets

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Breast Cancer Treatment : A study demonstrated that compounds with similar structures effectively targeted STAT3 signaling pathways, leading to apoptosis in breast cancer cells .
  • Hepatocellular Carcinoma : Another case study indicated that related benzo[b]thiophene derivatives showed promise as HCV replication inhibitors, suggesting potential dual action against liver-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements can be compared to analogs in the provided evidence and broader literature:

Feature Target Compound Reference Compound (EP 4374877 A2) General Analog Class
Core Structure Tetrahydrobenzo[b]thiophene Diazaspiro[3.5]nonene Heterocyclic cores (e.g., spirocycles, fused thiophenes)
Sulfonamide Group 1-((4-Chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide Trifluoromethylphenyl and pyrimidine substituents Sulfonyl/amide groups (common in enzyme inhibitors)
Ester/Carboxylate Methyl ester at position 3 of benzo[b]thiophene Carboxamide at position 8 of diazaspiro system Ester/amide functionalities (influence solubility and bioavailability)
Synthetic Route Not explicitly described Mitsunobu reaction with tert-butyl-protected pyrrolidine and reverse-phase chromatography purification Use of protecting groups (e.g., tert-butyl) and chromatographic methods

Key Observations:

Sulfonamide vs. Trifluoromethyl Groups: The 4-chlorophenylsulfonyl group in the target compound contrasts with the trifluoromethyl and pyrimidine substituents in the patent example. Sulfonamides are known for hydrogen-bonding interactions in enzyme active sites, while trifluoromethyl groups enhance metabolic stability .

Synthetic Complexity: The patent’s use of a Mitsunobu reaction and tert-butyl protection suggests that similar strategies might be required for synthesizing the target compound’s pyrrolidine moiety, though the tetrahydrobenzo[b]thiophene core would necessitate additional steps (e.g., cyclization or thiophene functionalization) .

Research Findings and Data Gaps

While direct data for the target compound are absent in the provided evidence, the following insights can be extrapolated:

  • Bioactivity Potential: Sulfonamide-pyrrolidine hybrids, such as those in EP 4374877 A2, often exhibit kinase or protease inhibitory activity. The benzo[b]thiophene moiety may further enhance lipophilicity, impacting membrane permeability .
  • Stability and Reactivity: The 4-chlorophenylsulfonyl group likely improves oxidative stability compared to non-halogenated analogs, as seen in sulfonamide-containing pharmaceuticals.
  • Purification Challenges : Reverse-phase chromatography (used in the patent example) is a standard method for isolating polar heterocycles, suggesting its applicability for the target compound .

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